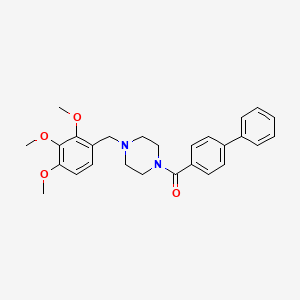
1-(4-biphenylylcarbonyl)-4-(2,3,4-trimethoxybenzyl)piperazine
Übersicht
Beschreibung
1-(4-biphenylylcarbonyl)-4-(2,3,4-trimethoxybenzyl)piperazine, also known as BCTP, is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). This compound has been extensively studied for its potential therapeutic applications in neurological and psychiatric disorders.
Wirkmechanismus
The mechanism of action of 1-(4-biphenylylcarbonyl)-4-(2,3,4-trimethoxybenzyl)piperazine involves the selective antagonism of mGluR1, which is a G protein-coupled receptor that modulates glutamatergic neurotransmission. By blocking the activation of mGluR1, this compound reduces the release of glutamate and modulates the activity of other neurotransmitter systems, such as dopamine and serotonin.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the modulation of glutamate release, the improvement of cognitive and behavioral deficits, and the reduction of anxiety and depression-like behaviors. This compound has also been shown to modulate the activity of other neurotransmitter systems, such as dopamine and serotonin.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-biphenylylcarbonyl)-4-(2,3,4-trimethoxybenzyl)piperazine has several advantages for lab experiments, including its high selectivity and potency for mGluR1, its well-characterized pharmacology, and its ability to modulate glutamatergic neurotransmission. However, this compound also has some limitations, such as its limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the research and development of 1-(4-biphenylylcarbonyl)-4-(2,3,4-trimethoxybenzyl)piperazine, including the optimization of its pharmacokinetics and bioavailability, the exploration of its potential therapeutic applications in other neurological and psychiatric disorders, and the development of new analogs and derivatives with improved potency and selectivity for mGluR1.
Conclusion
In conclusion, this compound is a selective antagonist of mGluR1 that has been extensively studied for its potential therapeutic applications in neurological and psychiatric disorders. The synthesis method of this compound has been optimized to achieve high yields and purity. This compound modulates glutamatergic neurotransmission and has several biochemical and physiological effects. Although this compound has some limitations, it has several advantages for lab experiments. There are several future directions for the research and development of this compound, including the optimization of its pharmacokinetics and bioavailability and the exploration of its potential therapeutic applications in other disorders.
Wissenschaftliche Forschungsanwendungen
1-(4-biphenylylcarbonyl)-4-(2,3,4-trimethoxybenzyl)piperazine has been extensively studied for its potential therapeutic applications in neurological and psychiatric disorders, such as anxiety, depression, schizophrenia, and addiction. The selective antagonism of mGluR1 by this compound has been shown to modulate glutamatergic neurotransmission and improve cognitive and behavioral deficits associated with these disorders.
Eigenschaften
IUPAC Name |
(4-phenylphenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O4/c1-31-24-14-13-23(25(32-2)26(24)33-3)19-28-15-17-29(18-16-28)27(30)22-11-9-21(10-12-22)20-7-5-4-6-8-20/h4-14H,15-19H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBMRJALIRCKUGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[(4-chlorophenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B3467332.png)

![1-[(4-chlorophenyl)sulfonyl]-4-(2-fluorobenzoyl)piperazine](/img/structure/B3467349.png)
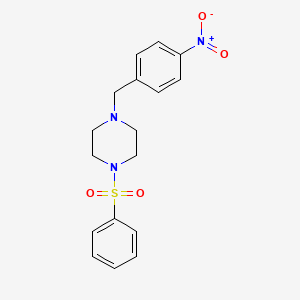
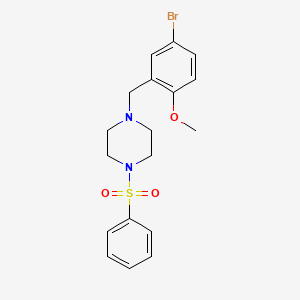
![3-{[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B3467372.png)
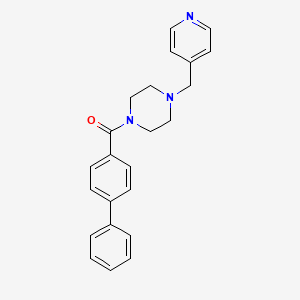

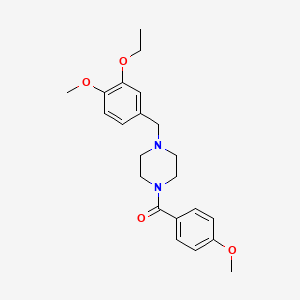
![1-[4-(methylthio)benzyl]-4-(phenylsulfonyl)piperazine](/img/structure/B3467391.png)